3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde

説明

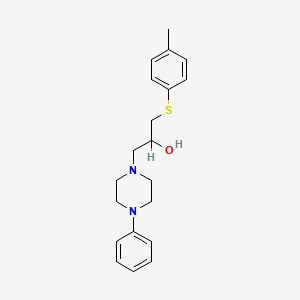

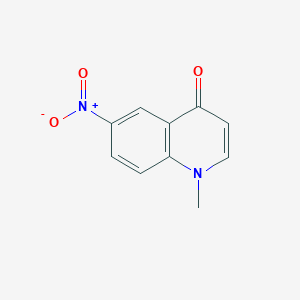

3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C10H7IO2 . It is used for chemical probe synthesis . This compound contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle .

Molecular Structure Analysis

The molecular structure of similar compounds indicates an effective conjugation of the carbonyl group, the benzene ring, and the lone pair of the propyn-1-yloxy O atom . This suggests that 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde may have a similar structure.Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis

The molecular weight of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is 286.07 g/mol. More detailed physical and chemical properties might be found in databases like PubChem .科学的研究の応用

Thiol Reactivity Profiling

“3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde” is used in a quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes . This platform relies on the ability of a commercially available thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This method is critical for understanding the underlying mechanisms involved in redox perturbation or electrophiles .

Chemical Probe Synthesis

This compound is used for chemical probe synthesis . The trifunctional building block contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle . This allows for a wide range of chemical reactions and modifications, expanding its utility in various research applications .

Biological Target Modification

When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This has potential for downstream applications via the alkyne tag .

Pharmaceutical Industry

The compound’s unique properties and broad range of applications make it a valuable asset in the pharmaceutical industry . Its ability to react with a variety of biological targets and its potential for downstream applications make it a versatile tool in drug discovery and development .

Redox Biology

The compound’s ability to react with cysteine, a unique protein-coding amino acid with high nucleophilicity, makes it a useful tool in redox biology . It can help researchers understand the role of redox mechanisms in biological processes .

Chemical Biology

In chemical biology, the compound’s ability to be readily modified by a broad range of redox mechanisms makes it a valuable tool . It can help in the formation of various oxidative post-translational modifications, contributing to our understanding of protein function and regulation .

作用機序

Target of Action

It is known that this compound can be used as a building block in chemical probe synthesis . When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with a biological target through UV light-induced covalent modification . This interaction results in changes to the target, which can then be studied for downstream applications via the alkyne tag .

Result of Action

The molecular and cellular effects of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde’s action would depend on the specific biological target and the nature of the covalent modification. The compound’s alkyne tag allows for downstream applications, potentially enabling the study of these effects .

特性

IUPAC Name |

3-iodo-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJAUPFGYNVSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392321 | |

| Record name | 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

812642-63-0 | |

| Record name | 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

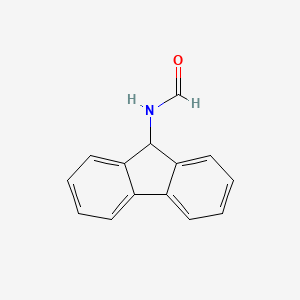

![N-[2-(1H-indol-3-yl)ethyl]formamide](/img/structure/B3060691.png)

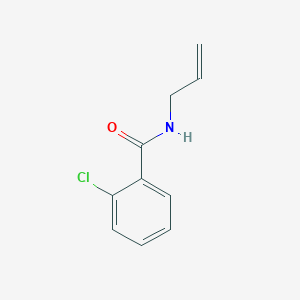

![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)

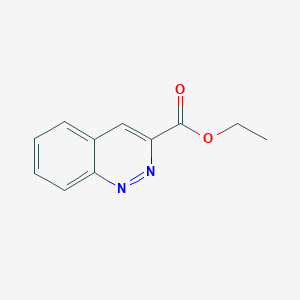

![Methyl 2-[(4-nitrophenyl)sulfanyl]acetate](/img/structure/B3060699.png)